molecular formula C22H32ClN3O3S B2388189 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216408-27-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No. B2388189
CAS RN: 1216408-27-3
M. Wt: 454.03
InChI Key: MOAOLAMIQOEHIM-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride” is a chemical compound that contains a benzo[d]thiazol-2-yl group, which is a common structure in many pharmaceutical drugs . The compound also contains a morpholinoethyl group and a cyclohexanecarboxamide group .

Scientific Research Applications

Synthesis and Biological Evaluation of Benzothiazole Derivatives

A study focused on the synthesis and evaluation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, for their cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines, while most compounds exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

Antimicrobial Activities of Thiazole Derivatives

Another study synthesized thiazole derivatives and tested their antimicrobial activities. The research indicates the potential of these compounds in addressing antimicrobial resistance, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis of Cyclohexanecarboxamides with Anti-Anoxic Activity

Research on the synthesis of various 2-thiazolecarboxamides, including those possessing a nitrogenous basic moiety, was carried out to test for anti-anoxic (AA) activity in mice. One compound, in particular, showed potent AA activity, suggesting the therapeutic potential of such derivatives in conditions involving oxygen deprivation (Ohkubo et al., 1995).

Electrophoretic and Gas-Chromatographic Analysis of Pharmaceutical Preparations

A study on the analytical techniques for identifying and quantifying the active components in pharmaceutical preparations, including a focus on thiazole derivatives, showcases the importance of such compounds in the pharmaceutical industry and the need for precise analytical methods to ensure their quality and efficacy (Burykin et al., 2014).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S.ClH/c1-2-28-18-9-6-10-19-20(18)23-22(29-19)25(12-11-24-13-15-27-16-14-24)21(26)17-7-4-3-5-8-17;/h6,9-10,17H,2-5,7-8,11-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOLAMIQOEHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

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